5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate
Overview
Description
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate is a steroidal compound that serves as an analytical reference for the determination of testosterone in biological matrices . It is also a component of the United States Pharmacopeia (USP) reference standard for testosterone . This compound is part of a broader class of androgens and their metabolites, which play crucial roles in various biological processes.
Preparation Methods
The synthesis of 5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate involves multiple steps, typically starting from a steroidal precursor. The synthetic route often includes hydroxylation and glucuronidation reactions. Industrial production methods may involve the use of comprehensive two-dimensional gas chromatography (GCxGC) for sterol analysis, optimizing modulation temperature to achieve the best separation and signal enhancement.
Chemical Reactions Analysis
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to ketones.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as hydroxyl groups with halogens. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the determination of testosterone levels.
Biology: Helps in studying the metabolism and function of androgens in biological systems.
Medicine: Assists in the development of diagnostic tests for hormonal imbalances and related conditions.
Industry: Utilized in the quality control of pharmaceutical products containing androgens
Mechanism of Action
The mechanism of action of 5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate involves its role as an androgen transport protein. It binds to specific androgen receptors, regulating the plasma metabolic clearance rate of steroid hormones by controlling their plasma concentration . This regulation is crucial for maintaining hormonal balance and proper physiological functions.
Comparison with Similar Compounds
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate can be compared with other similar compounds such as:
5alpha-Androstan-3alpha,17beta-diol: Another androgen metabolite with similar functions but different hydroxylation patterns.
5alpha-Androstan-3beta,17alpha-diol: Functions as an androgen transport protein and has been implicated as a regulator of gonadotropin secretion.
Testosterone: The primary male sex hormone, which serves as a precursor for many androgen metabolites.
The uniqueness of this compound lies in its specific hydroxylation and glucuronidation patterns, which make it a valuable reference standard for analytical and diagnostic purposes.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O9.Na/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24;/h11-15,17-21,23,26,28-30H,3-10H2,1-2H3,(H,31,32);/q;+1/p-1/t11?,12-,13+,14+,15+,17-,18+,19+,20-,21+,23-,24+,25+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJWCKOHQMHOEE-AQJNTERASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](CC1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NaO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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